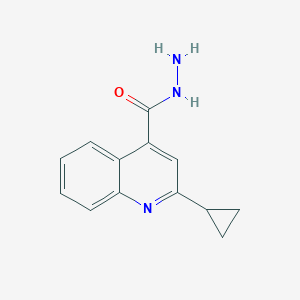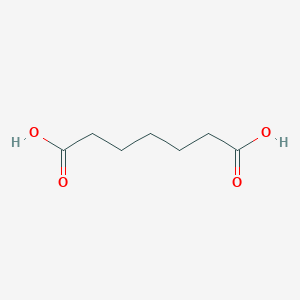![molecular formula C12H15NO2 B051539 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 123266-86-4](/img/structure/B51539.png)
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, also known as EBIO, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and has been found to have various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the activation of SK channels. SK channels are a type of potassium channel that are activated by an increase in intracellular calcium levels. When activated, SK channels lead to hyperpolarization of the cell membrane, which can have various effects depending on the type of cell. In smooth muscle cells, the hyperpolarization leads to relaxation and vasodilation, while in neurons, it leads to an increase in the firing rate of action potentials.
Biochemical And Physiological Effects
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been found to have various biochemical and physiological effects. In addition to its effects on the cardiovascular and nervous systems, it has also been found to have anti-inflammatory properties. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which can be beneficial in the treatment of inflammatory diseases. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has also been found to have a protective effect on the liver, as it can prevent liver damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in lab experiments is its specificity for SK channels. This allows researchers to study the effects of SK channel activation without affecting other ion channels. However, one limitation of using 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is its solubility. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are many future directions for research on 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. One area of research is the development of more potent and selective SK channel activators. This could lead to the development of new drugs for the treatment of hypertension and neurological disorders. Another area of research is the study of the effects of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one on other systems in the body, such as the immune system and the endocrine system. Finally, the potential use of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
The synthesis of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves the reaction of 2-amino-4,5-dihydro-1H-benzo[b]azepin-3-one with ethyl chloroformate in the presence of a base. This reaction results in the formation of 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Scientific Research Applications
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been studied for its potential therapeutic applications in various fields of research. It has been found to have a positive effect on the cardiovascular system, as it activates the small conductance calcium-activated potassium (SK) channels in smooth muscle cells. This activation leads to vasodilation, which can be beneficial in the treatment of hypertension. 7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has also been studied for its potential use in the treatment of neurological disorders, as it has been found to enhance the activity of SK channels in neurons, leading to an increase in the firing rate of action potentials.
properties
CAS RN |
123266-86-4 |
|---|---|
Product Name |
7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one |
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
7-ethoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-15-10-6-7-11-9(8-10)4-3-5-12(14)13-11/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
BAJYEEUZCLPZOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)CCC2 |
synonyms |
2H-1-Benzazepin-2-one,7-ethoxy-1,3,4,5-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



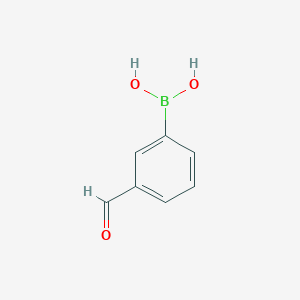


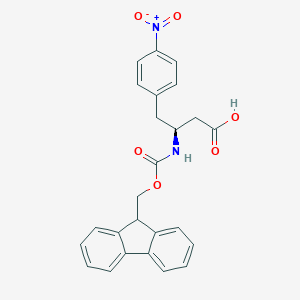
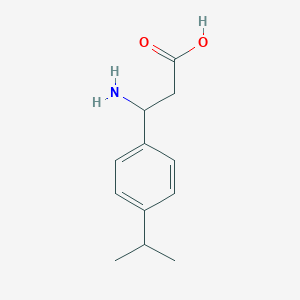
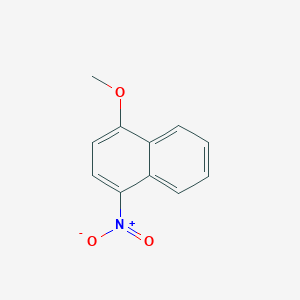

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
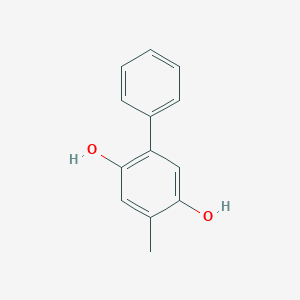
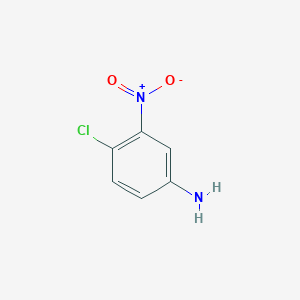
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)

